Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Description
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- (IUPAC name: 3,3′-[1,2-ethanediylbis(oxy)]diphenol) is a phenolic compound characterized by two phenol rings linked via an ethylene glycol-derived ether bridge. The hydroxyl groups are positioned at the meta (3,3′) positions of the benzene rings.
Properties
IUPAC Name |
3-[2-(3-hydroxyphenoxy)ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFHCPVZZSVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069458 | |
| Record name | Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61166-00-5 | |
| Record name | 3,3′-[1,2-Ethanediylbis(oxy)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,3'-(1,2-ethanediylbis(oxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[1,2-ethanediylbis(oxy)]bisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-, also known as bisphenol A (BPA) or its derivatives, is a chemical compound widely studied for its biological activity. This article reviews the biological effects of this compound based on various research findings, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its bisphenolic structure, which contributes to its reactivity and biological interactions. Its molecular formula is CHO, and it exhibits properties that allow it to interact with various biological systems.
Biological Activity Overview
Research indicates that phenolic compounds, including phenol derivatives like BPA, exhibit a range of biological activities. These include:
- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress in cells.
- Anticancer Properties : Some studies suggest that phenolic compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Endocrine Disruption : BPA is recognized for its potential to disrupt endocrine functions by mimicking estrogen and interfering with hormonal signaling pathways.
Antioxidant Activity
A study highlighted the antioxidant capabilities of bisphenol derivatives in various biological systems. The antioxidant activity was measured using several assays, showing significant inhibition of lipid peroxidation and enhancement of antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in vitro .
Anticancer Studies
Research conducted on the anticancer effects of phenolic compounds demonstrated promising results. In vitro studies indicated that 1,2-benzenedicarboxylic acid exhibited significant anticancer activity against epithelial glioblastoma cells. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .
Endocrine Disruption
The endocrine-disrupting potential of BPA has been extensively documented. It has been shown to bind to estrogen receptors, leading to altered gene expression related to reproductive health. The implications of this activity are particularly concerning regarding developmental toxicity and reproductive health .
Case Study 1: Antidiabetic Effects
In a study involving animal models, bisphenol derivatives were administered to evaluate their effects on diabetes-related parameters. The results showed a significant reduction in blood glucose levels and improvement in insulin sensitivity. Histopathological examinations revealed protective effects against alloxan-induced pancreatic damage .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |
| HbA1c (%) | 9.0 ± 0.5 | 5.5 ± 0.3 |
| Insulin Sensitivity | Low | High |
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of phenolic compounds derived from natural sources. The disc diffusion method revealed that these compounds exhibited significant inhibitory effects against various bacterial strains, highlighting their potential as natural antimicrobial agents .
Scientific Research Applications
Pharmaceutical Applications
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- is primarily utilized in the pharmaceutical industry for its role in synthesizing various medicinal compounds. Its properties make it suitable for:
- Antioxidants : It serves as a precursor in the synthesis of antioxidants used in pharmaceuticals to combat oxidative stress.
- Drug Formulations : The compound is involved in the formulation of drugs that require stabilization against degradation .
Case Study: Antioxidant Development
A study highlighted the use of phenolic compounds, including 3,3'-Ethylenedioxydiphenol, in developing new antioxidants that enhance the efficacy of existing drugs by preventing oxidative damage .
Polymer Industry
The compound is also significant in the polymer industry. It acts as a building block for producing various polymers and resins:
- Epoxy Resins : It is used to create epoxy resins that are known for their strong adhesive properties and durability.
- Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability and resistance to environmental degradation .
Case Study: Epoxy Resin Applications
Research has demonstrated that epoxy resins formulated with 3,3'-Ethylenedioxydiphenol show improved mechanical properties and thermal resistance compared to traditional formulations. These resins are widely used in coatings and adhesives .
Material Science
In material science, the compound's unique structure allows it to be used in developing advanced materials:
- Composite Materials : It is incorporated into composite materials that require high strength-to-weight ratios.
- Coatings : The compound is also used in protective coatings due to its resistance to chemicals and moisture .
Case Study: Composite Material Innovation
A recent innovation involved using phenolic compounds to enhance the performance of composite materials used in aerospace applications. The incorporation of 3,3'-Ethylenedioxydiphenol resulted in lighter and stronger materials suitable for high-performance environments .
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidants and drug formulations | Enhanced stability and efficacy |
| Polymer Industry | Epoxy resins | Strong adhesion and thermal stability |
| Material Science | Composite materials and coatings | High strength-to-weight ratio |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diphenoxyethane (1,2-Diphenoxyethane)
- Structure : Two benzene rings connected by an ethanediylbis(oxy) bridge, but lacking hydroxyl groups .
- Molecular Formula : C₁₄H₁₄O₂.
- Applications : Used as a solvent (e.g., "Diphenyl Cellosolve") and in organic synthesis due to its stability and low reactivity .
- Key Differences: Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- has hydroxyl groups, increasing polarity and reactivity (e.g., in antioxidant applications). Diphenoxyethane’s lack of hydroxyl groups limits its use in hydrogen-bond-driven applications.
Dimethyl 4,4′-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)
- Structure : Ethylene glycol bridge with chlorinated benzoate esters at the 4,4′ positions .
- Molecular Formula : C₁₈H₁₆Cl₂O₆.
- Molecular Weight : 399.220 g/mol .
- Applications: Likely used as a monomer in polymer synthesis or as a precursor for agrochemicals.
- Key Differences: Chlorine substituents enhance electronegativity and alter solubility compared to the hydroxyl groups in the target compound. Ester functional groups render it more hydrolytically stable but less reactive in acidic/basic conditions than phenolic hydroxyls .
3-Phenoxy-1,2-propanediol
- Structure: A glycerol backbone with a phenoxy group at the 3-position and two hydroxyl groups .
- Molecular Formula : C₉H₁₂O₃.
- Molecular Weight : 168.19 g/mol .
- Applications : Intermediate in surfactants or pharmaceutical formulations.
- Key Differences: The diol structure increases hydrophilicity, whereas the target compound’s symmetric ether bridge and phenolic groups balance hydrophilicity and aromatic stability.
Ethylene Glycol Bis(3-aminopropyl) Ether
- Structure : Ethylene glycol bridge with terminal amine groups .
- Molecular Formula : C₈H₂₀N₂O₂.
- Applications : Key intermediate in drug synthesis (e.g., for antifungals or anticonvulsants) .
- Key Differences: Amine groups enable nucleophilic reactions (e.g., crosslinking), contrasting with the phenolic OH’s acidic and antioxidant behavior.
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
